![molecular formula C17H15ClN2O4S2 B2399958 N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-08-5](/img/structure/B2399958.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications include the treatment of bacterial infections and possibly other diseases.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is M. tuberculosis HisG , a putative drug target for tuberculosis . This compound acts as a ligand for this target, which plays a crucial role in the survival and proliferation of the tuberculosis bacteria .
Mode of Action
The compound interacts with its target, M. tuberculosis HisG, by binding to it. This binding is predicted by molecular docking studies .
Biochemical Pathways
tuberculosis HisG . The downstream effects of this interference would be a disruption in the bacteria’s survival and proliferation .
Result of Action
The compound exhibits promising anti-TB activity, with some variants showing a minimum inhibitory concentration (MIC) of 0.78 μg mL −1 . It has been found to be non-toxic to HEK 293T cell lines, indicating a good therapeutic index . The molecular and cellular effects of the compound’s action likely involve the inhibition of bacterial growth and survival due to the disruption of the target’s function .
Méthodes De Préparation
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common method includes the formation of the benzothiazole ring followed by the introduction of the sulfonyl and propanamide groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may utilize microwave-assisted synthesis and solvent-free amide coupling to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like acetic acid and catalysts such as ammonium chloride.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide include other benzothiazole derivatives such as:
- N-(4-chlorobenzo[d]thiazol-2-yl)cyclopentanecarboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide These compounds share structural similarities but differ in their specific substituents and biological activities. This compound is unique due to its combination of the sulfonyl and propanamide groups, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-24-11-5-7-12(8-6-11)26(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)25-17/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJAJOIIGXHFJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
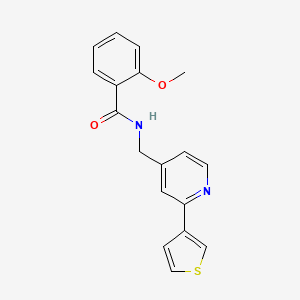
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)
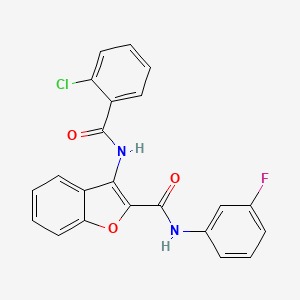

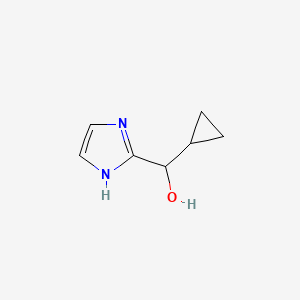
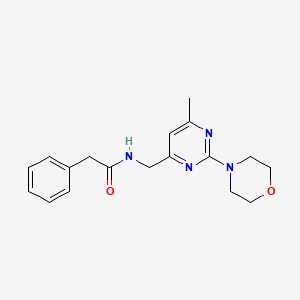
![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)
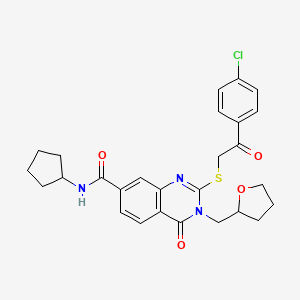
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)
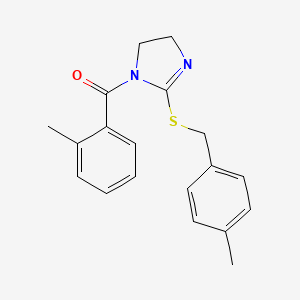
![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)
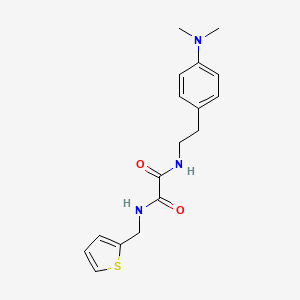
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)
